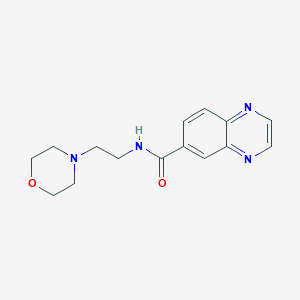
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized using green chemistry principles . The quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The specific molecular structure of “N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide” would need to be determined through further analysis.Mechanism of Action
Target of Action
“N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide” is a quinoxaline derivative that has been found to have herbicidal activity against Phalaris minor , a major weed of wheat crops . The primary target of this compound is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in photosynthesis, a process vital for the survival of plants .
Mode of Action
The compound binds at the QB binding site of the D1 protein of PS-II, blocking the electron transfer in photosynthesis . This interaction disrupts the photosynthetic process, leading to the death of the weed . The binding and conformational stability of the compound with the D1 protein was evaluated through computational studies, revealing that the compound’s binding is energetically favorable and driven by electrostatic interactions .
Biochemical Pathways
By targeting the D1 protein of PS-II, the compound disrupts the photosynthetic electron transport chain . This disruption prevents the conversion of light energy into chemical energy, a process crucial for the survival and growth of plants . The downstream effects include the cessation of essential metabolic processes, leading to the death of the weed .
Pharmacokinetics
The compound was found to have a higher binding affinity and inhibition constant than the reference ligand molecule , suggesting a potential for good bioavailability.
Result of Action
The result of the compound’s action is the effective control of Phalaris minor in wheat crop fields . The compound was found to have comparable activity to the reference herbicide, isoproturon . This suggests that the compound could be a promising candidate for the development of new herbicides.
Action Environment
The action of “N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide” can be influenced by various environmental factors. For instance, the compound’s efficacy may vary depending on the specific characteristics of the weed population, such as the level of resistance to herbicides . Additionally, environmental conditions such as temperature, humidity, and soil type could potentially influence the compound’s stability and action .
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(18-5-6-19-7-9-21-10-8-19)12-1-2-13-14(11-12)17-4-3-16-13/h1-4,11H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULLIIGUIYGDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)quinoxaline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

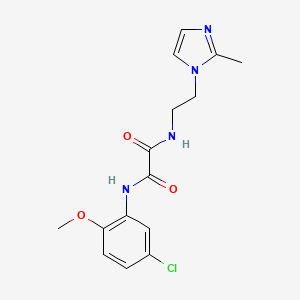

![2-(4-Chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937966.png)
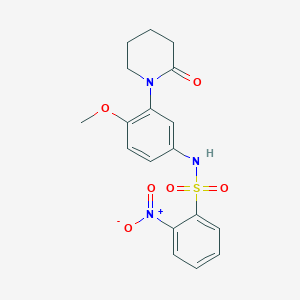
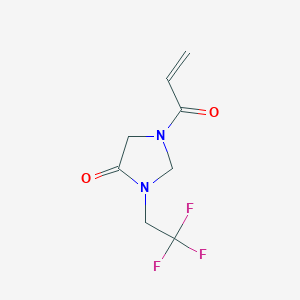
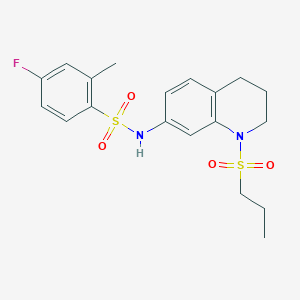
![3-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}isoxazolo[5,4-d]pyrimidine](/img/structure/B2937972.png)
![1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene](/img/structure/B2937973.png)
![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2937974.png)
![2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2937976.png)
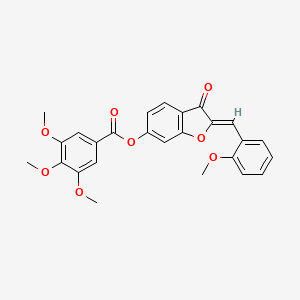
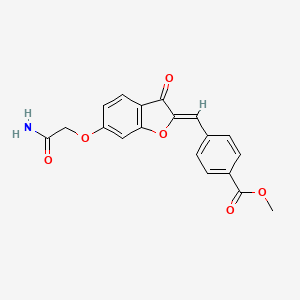
![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)
![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)